Cas no 1805232-79-4 (6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride)
6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride
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- Inchi: 1S/C9H7Cl2NO2S/c1-6-2-3-7(4-10)9(8(6)5-12)15(11,13)14/h2-3H,4H2,1H3
- InChI Key: UGLBYCBIWNGVNA-UHFFFAOYSA-N
- SMILES: ClS(C1C(C#N)=C(C)C=CC=1CCl)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 367
- XLogP3: 2.4
- Topological Polar Surface Area: 66.3
6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014926-1g |
6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride |
1805232-79-4 | 97% | 1g |
1,475.10 USD | 2021-07-05 |
6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride
Professional Introduction to Compound with CAS No. 1805232-79-4 and Product Name: 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride
The compound with the CAS number 1805232-79-4 and the product name 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both a chloromethyl group and a cyano substituent on a methylbenzenesulfonyl chloride backbone introduces a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.
Recent studies have highlighted the utility of 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride in the development of novel therapeutic agents. Its structural motif, featuring a sulfonyl chloride functionality, is particularly attractive for medicinal chemists as it allows for facile introduction of amide or urea linkages through nucleophilic substitution reactions. This reactivity has been leveraged in the design of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored as potential kinase inhibitors, where the sulfonyl chloride moiety serves as a critical pharmacophore for binding to active sites on protein targets.
The cyano group attached to the aromatic ring adds an additional layer of reactivity, enabling further functionalization through reduction to an amine or hydrolysis to a carboxylic acid. This dual functionality makes 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride a versatile building block for constructing more complex scaffolds. In particular, its incorporation into heterocyclic frameworks has shown promise in generating novel scaffolds with enhanced pharmacological properties. Researchers have demonstrated its use in synthesizing substituted pyrazoles, triazines, and other nitrogen-containing heterocycles, which are known for their broad spectrum of biological activities.
In the realm of synthetic methodologies, 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride has been employed in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce aryl or alkyl groups at specific positions on the aromatic ring. These reactions are pivotal in constructing polycyclic structures that mimic natural products or exhibit unique biological activities. The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate. For example, it has been used in multi-step syntheses of bioactive molecules where regioselective functionalization is crucial.
The pharmaceutical industry has also shown interest in 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride due to its potential as a precursor for drug candidates targeting neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. The ability to modify both the sulfonyl chloride and cyano groups allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability—key factors in drug design. Furthermore, computational modeling studies have predicted favorable binding affinities for certain analogs of this compound when docked against relevant protein targets.
From an industrial perspective, the synthesis of 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride presents an opportunity for process optimization to enhance yield and scalability. Advances in catalytic systems and green chemistry principles have enabled more efficient production methods without compromising purity. For instance, flow chemistry techniques have been explored to facilitate continuous production runs, reducing reaction times and minimizing waste generation. Such innovations align with broader industry trends toward sustainable manufacturing practices while maintaining high-quality output standards.
The compound's role extends beyond pharmaceutical applications into materials science and agrochemical research. Its structural features make it suitable for developing novel polymers or specialty chemicals with tailored properties. In agrochemistry, derivatives of 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride have been investigated as potential herbicides or fungicides due to their ability to interfere with essential metabolic pathways in pests while maintaining low environmental impact—a critical consideration in modern agriculture.
Looking ahead, ongoing research continues to uncover new possibilities for utilizing 6-Chloromethyl-2-cyano-3-methylbenzenesulfonyl chloride in innovative ways. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield groundbreaking discoveries leveraging this versatile intermediate. As synthetic methodologies evolve further—particularly with advancements in biocatalysis and artificial intelligence-assisted drug design—the potential applications for this compound will likely expand even further.
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